molecular formula C23H21F3N4O2 B2540885 BI-749327

BI-749327

カタログ番号: B2540885
分子量: 442.4 g/mol
InChIキー: RGYMFGHHIDRCBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI 749327は、一過性受容体電位カノニカルタイプ6(TRPC6)チャネルの強力で高選択性、経口生物学的利用能のあるアンタゴニストです。心臓病学や腎臓病学など、さまざまな科学研究の用途に大きな可能性を示しています。 この化合物は、反応性線維症と成長シグナルを調節する上で重要な役割を果たすTRPC6チャネルを阻害する能力について研究されています .

作用機序

BI 749327は、TRPC6チャネルを選択的に阻害することによって作用を発揮します。TRPC6は、反応性線維症と成長シグナルを調節する非選択的な受容体作動性カチオンチャネルです。遺伝子発現の亢進または機能獲得変異によるTRPC6活性の増加は、心臓病と腎臓病の原因となります。 BI 749327は、野生型または機能獲得型TRPC6変異体を発現している細胞における活性化T細胞の核因子(NFAT)の活性化を抑制し、関連するシグナル伝達と肥大促進遺伝子の発現を阻止します .

類似化合物の比較

BI 749327は、TRPC6アンタゴニストとして、その高い選択性と効力でユニークです。 マウスTRPC6に対する選択性はTRPC3よりも85倍、TRPC7よりも42倍高い . 類似の化合物には、以下が含まれます。

    TRPC3アンタゴニスト: これらの化合物は、TRPC3チャネルを選択的に阻害しますが、TRPC6に対する高い選択性はありません。

    TRPC7アンタゴニスト: これらの化合物は、TRPC7チャネルを標的としますが、BI 749327と比較して選択性が低くなります。

BI 749327のユニークさは、その高い選択性と経口生物学的利用能にあり、科学研究のための貴重なツールとなっています .

生化学分析

Biochemical Properties

BI-749327 interacts with the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . It has shown high selectivity for TRPC6, with IC50s of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively . This interaction with TRPC6 plays a crucial role in its biochemical properties and its potential therapeutic effects.

Cellular Effects

In cellular models, this compound has been shown to suppress NFAT activation in HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants . This suppression blocks associated signaling and expression of prohypertrophic genes in isolated myocytes . These cellular effects suggest that this compound could potentially ameliorate conditions characterized by pathological cardiac and renal fibrosis and disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic activity against TRPC6. By inhibiting TRPC6, this compound suppresses the activation of the Nuclear Factor of Activated T cells (NFAT), a factor that triggers pathological cardiac and renal fibrosis and disease . This inhibition blocks associated signaling pathways and the expression of prohypertrophic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in in vivo models. In mice subjected to sustained pressure overload, daily administration of this compound improved left heart function, reduced volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis . These effects suggest that this compound has a stable and long-term impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, it has been reported to reduce renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction in a dose-dependent manner .

Transport and Distribution

Given its molecular target, it is likely that this compound is distributed to areas where TRPC6 channels are present, such as the heart, lungs, kidneys, muscles, and brain .

Subcellular Localization

Considering its antagonistic activity against TRPC6, a non-selective receptor-operated cation channel, it is likely that this compound localizes to the cell membrane where TRPC6 channels are located .

準備方法

BI 749327の合成経路と反応条件には、高純度と選択性を確保するためのいくつかの手順が含まれています。この化合物は、重要な中間体の形成や最終的なカップリング反応など、一連の化学反応によって合成されます。工業生産方法は、費用対効果を維持しながら、収率と純度を最適化することに重点を置いています。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、公表されていません .

化学反応の分析

BI 749327は、以下を含むさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化して、酸化された誘導体を形成することができます。

    還元: 還元反応は、分子内の官能基を変更するために実施できます。

    置換: 置換反応は一般的であり、特定の官能基が他の官能基と置き換えられ、化合物の特性が変化します。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

BI 749327は、以下を含む幅広い科学研究の用途があります。

類似化合物との比較

BI 749327 is unique in its high selectivity and potency as a TRPC6 antagonist. It is 85-fold more selective for mouse TRPC6 than TRPC3 and 42-fold versus TRPC7 . Similar compounds include:

    TRPC3 Antagonists: These compounds selectively inhibit TRPC3 channels but lack the high selectivity for TRPC6.

    TRPC7 Antagonists: These compounds target TRPC7 channels but are less selective compared to BI 749327.

The uniqueness of BI 749327 lies in its high selectivity and oral bioavailability, making it a valuable tool for scientific research .

特性

IUPAC Name

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMFGHHIDRCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of BI-749327?

A1: this compound acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, this compound blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []

Q2: What is the significance of TRPC6 in disease contexts?

A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []

Q3: How does this compound impact the exercise pressor reflex, and what does this reveal about TRPC6 function?

A3: Research indicates that this compound significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []

Q4: Has this compound shown efficacy in preclinical models of disease?

A4: Preclinical studies using this compound have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with this compound significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, this compound effectively reduced fibrosis and improved cardiac function. []

Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like this compound?

A5: The development of a selective TRPC6 inhibitor like this compound offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, this compound demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []

Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does this compound modulate this?

A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with this compound effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []

Q7: How does this compound contribute to our understanding of calcium handling in heart failure?

A7: Studies employing this compound revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with this compound suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。